molecular formula C23H32N2O4 B6093053 5-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol

5-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol

Cat. No.: B6093053
M. Wt: 400.5 g/mol
InChI Key: NWKOWRFSIXISLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. It is a synthetic compound that belongs to the class of phenols and is commonly referred to as 'EMDP'.

Scientific Research Applications

EMDP has shown promising results in various scientific research studies. It has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. EMDP has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain. It has also been studied for its potential use as an antidepressant and anxiolytic agent.

Mechanism of Action

EMDP acts as a potent antioxidant and anti-inflammatory agent in the body. It works by scavenging free radicals and reducing oxidative stress, which can lead to cell damage and death. EMDP also inhibits the production of pro-inflammatory cytokines, which can contribute to chronic inflammation and disease.
Biochemical and Physiological Effects:
EMDP has been shown to have several biochemical and physiological effects in the body. It has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. EMDP also reduces the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, EMDP has been shown to increase the levels of brain-derived neurotrophic factor, which is important for neuronal survival and function.

Advantages and Limitations for Lab Experiments

EMDP has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and purified for use in experiments. EMDP is also stable and has a long shelf life, which makes it ideal for use in long-term experiments. However, there are also some limitations to using EMDP in lab experiments. It has low solubility in water, which can make it difficult to administer in certain experiments. Additionally, there is limited information available on the toxicity and safety of EMDP, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on EMDP. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to determine the optimal dosage and administration of EMDP for these diseases. Another area of interest is its potential use as an antidepressant and anxiolytic agent. Future studies should focus on determining the efficacy and safety of EMDP for these indications. Additionally, further research is needed to determine the toxicity and safety of EMDP in humans.

Synthesis Methods

The synthesis of EMDP involves several steps, including the reaction of 4-ethoxybenzyl chloride with 3-(2-hydroxyethyl)-1-piperazine to form 4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinylmethyl chloride. This intermediate is then reacted with 2-methoxyphenol in the presence of a base to form EMDP.

Properties

IUPAC Name

5-[[4-[(4-ethoxyphenyl)methyl]-3-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O4/c1-3-29-21-7-4-18(5-8-21)16-25-12-11-24(17-20(25)10-13-26)15-19-6-9-23(28-2)22(27)14-19/h4-9,14,20,26-27H,3,10-13,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKOWRFSIXISLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2CCO)CC3=CC(=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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